molecular formula C14H9N5O2 B14603690 7-(1-Methyl-1H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one CAS No. 58712-63-3

7-(1-Methyl-1H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one

Cat. No.: B14603690
CAS No.: 58712-63-3
M. Wt: 279.25 g/mol
InChI Key: MSAXCOKUSOZCOX-UHFFFAOYSA-N
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Description

7-(1-Methyl-1H-tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridin-5-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a tetrazole ring with a benzopyranopyridine framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-Methyl-1H-tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridin-5-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the tetrazole ring can be introduced via a click chemistry approach, which involves the reaction of azides with alkynes in the presence of a copper catalyst. This method is favored for its efficiency and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-(1-Methyl-1H-tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism of action of 7-(1-Methyl-1H-tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridin-5-one involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The compound’s ability to interact with enzymes and receptors makes it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(1-Methyl-1H-tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridin-5-one stands out due to its unique combination of a tetrazole ring with a benzopyranopyridine framework. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

58712-63-3

Molecular Formula

C14H9N5O2

Molecular Weight

279.25 g/mol

IUPAC Name

7-(1-methyltetrazol-5-yl)chromeno[2,3-b]pyridin-5-one

InChI

InChI=1S/C14H9N5O2/c1-19-13(16-17-18-19)8-4-5-11-10(7-8)12(20)9-3-2-6-15-14(9)21-11/h2-7H,1H3

InChI Key

MSAXCOKUSOZCOX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)C2=CC3=C(C=C2)OC4=C(C3=O)C=CC=N4

Origin of Product

United States

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